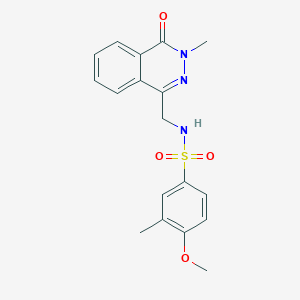
4-methoxy-3-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of the compound would be studied. This could involve processes like alkylation, nitration, reduction, cyclization, chlorination, and amination .Molecular Structure Analysis
Techniques like X-ray diffraction, NMR, and IR spectroscopy could be used to analyze the molecular structure .科学的研究の応用
Photodynamic Therapy for Cancer Treatment
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. The research highlighted the compound's promising photophysical and photochemical properties, making it an effective Type II photosensitizer for cancer treatment via photodynamic therapy. The high singlet oxygen quantum yield and good fluorescence properties underscore its potential in treating cancer with minimal side effects compared to conventional methods (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
Gul et al. (2016) reported on the synthesis of new benzenesulfonamides with significant carbonic anhydrase inhibitory activity. Carbonic anhydrases are enzymes involved in various physiological processes, and their inhibitors can be used to treat a range of conditions such as glaucoma, epilepsy, and altitude sickness. The study's findings suggest these compounds have the potential to develop into effective therapeutic agents (Gul et al., 2016).
Development of New Materials for Nonlinear Optics
The preparation and crystal structure analysis of new colorless 4-amino-1-methylpyridinium benzenesulfonate salts by Anwar et al. (2000) demonstrated their potential for second-order nonlinear optics. The study indicated that the molecular structures and hyperpolarizability of these compounds could contribute to the development of materials with applications in optical data storage and processing, highlighting the versatility of benzenesulfonamide derivatives in material science (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Safety and Hazards
作用機序
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of the given compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which share structural similarities with the given compound, are known to interact with their targets in a way that leads to a variety of biological activities . These interactions often result in changes at the molecular level that can have significant effects on the biological system as a whole .
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific biological activity and the system in which the compound is acting .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that the effects of this compound at the molecular and cellular level are diverse and potentially significant.
特性
IUPAC Name |
4-methoxy-3-methyl-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-12-10-13(8-9-17(12)25-3)26(23,24)19-11-16-14-6-4-5-7-15(14)18(22)21(2)20-16/h4-10,19H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQKPMBXJPUDEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-methoxyethyl)-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2932138.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2932139.png)
![2-(Tert-butylsulfonyl)-2-[2-(3-methoxyphenyl)hydrazono]acetonitrile](/img/structure/B2932140.png)
![1-Cyclohexyl-1-ethyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2932142.png)
![N-{[4-(3-methylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide](/img/structure/B2932143.png)
![N-[(3-chlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B2932144.png)
![methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B2932147.png)
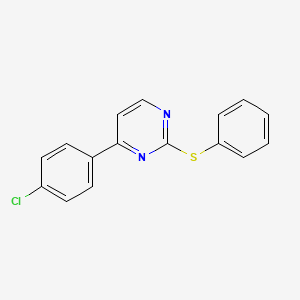
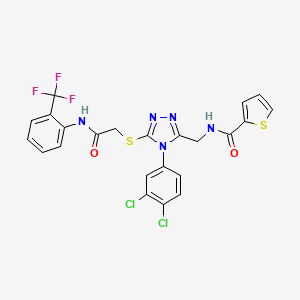
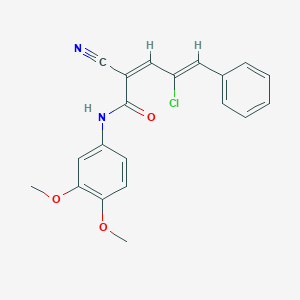
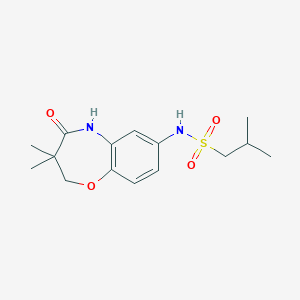
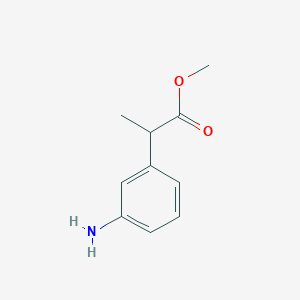

![3-Methyl-6-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2932160.png)
